8-Hydroxy-PIPAT oxalate

Beschreibung

Systematic Nomenclature and Molecular Formula

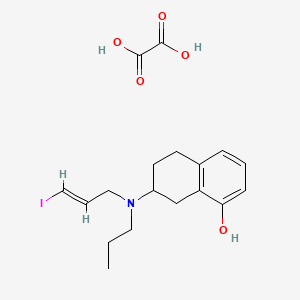

The systematic chemical nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete systematic name being (RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate. Alternative systematic nomenclature includes 1-Naphthalenol, 5,6,7,8-tetrahydro-7-(((2E)-3-iodo-2-propen-1-yl)propylamino)-, ethanedioate (1:1) and 7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid. The molecular formula is represented as C16H22INO·C2H2O4, indicating the presence of the parent tetrahydronaphthalene compound in combination with oxalic acid as the counter-ion. The total molecular weight is precisely 461.3 grams per mole, with the parent compound contributing 371.2564 grams per mole and the oxalic acid component contributing 90.0349 grams per mole.

The compound is assigned multiple Chemical Abstracts Service registry numbers, including 1451210-48-2 for the oxalate salt form and 159651-91-9 for alternative stereochemical representations. The PubChem Compound Identifier is 56972162, providing a standardized database reference for computational and research applications. Additional identification codes include the UNII code CB7RTA3U8T and the DTXSID designation DTXSID5042582. The canonical SMILES notation is expressed as CCCN(C1CCC(C=CC=C2O)=C2C1)C/C([H])=C([H])/I.OC(C(O)=O)=O, which provides a linear representation of the molecular connectivity.

Stereochemical Configuration and Isomeric Forms

The stereochemical analysis of this compound reveals a racemic mixture designated as (RS), indicating the presence of both enantiomeric forms in equal proportions. The compound exhibits a trans configuration at the tetrahydronaphthalene core, specifically involving the spatial arrangement of the amino substituent relative to the hydroxyl group. Detailed stereochemical characterization indicates the presence of zero defined stereocenters out of one possible stereocenter, consistent with the racemic nature of the compound. The stereochemical complexity is further enhanced by the presence of one E/Z center, attributed to the double bond in the iodo-propenyl side chain.

The optical activity of the compound is designated as (+/-), confirming its racemic composition and the absence of optical rotation under standard measurement conditions. The E configuration of the alkene bond in the 3'-iodo-2'-propenyl substituent is specifically indicated in the systematic nomenclature, representing the trans arrangement of the iodine atom and the amino nitrogen across the double bond. This geometric isomerism is critical for the biological activity of the compound, as the E isomer typically exhibits enhanced receptor binding compared to the Z configuration. The parent compound without the oxalate salt maintains the same stereochemical characteristics, with the molecular formula C16H22INO and molecular weight of 371.2564 grams per mole.

The racemic nature of the compound results from the synthetic methodology employed during its preparation, which produces both R and S enantiomers at the stereogenic center. Advanced analytical techniques such as chiral high-performance liquid chromatography would be required to separate and quantify individual enantiomers, though current commercial preparations are supplied as racemic mixtures. The stereochemical designation trans-8-OH-PIPAT specifically refers to the spatial relationship between the hydroxyl group at position 8 and the amino group at position 2 of the tetrahydronaphthalene ring system.

| Stereochemical Feature | Description | Value |

|---|---|---|

| Overall Configuration | Racemic mixture | (RS) |

| Ring Configuration | Trans | Confirmed |

| Defined Stereocenters | 0 out of 1 possible | Racemic |

| E/Z Centers | Alkene stereochemistry | 1 (E configuration) |

| Optical Activity | Racemic rotation | (+/-) |

Crystallographic Analysis and Polymorphic Variations

Crystallographic analysis of this compound provides essential information regarding its solid-state structure and potential polymorphic forms. The compound is typically supplied as an off-white solid with a purity exceeding 98% as determined by high-performance liquid chromatography with diode array detection. The crystalline structure incorporates both the organic tetrahydronaphthalene-based cation and the oxalate dianion in a 1:1 stoichiometric ratio, forming a stable salt complex that enhances solubility and stability compared to the free base form. Storage recommendations specify desiccation at -20°C, indicating sensitivity to moisture and thermal degradation that could affect crystalline integrity.

The oxalate salt formation significantly influences the crystallographic properties of the compound, as the presence of the dicarboxylate anion creates additional opportunities for hydrogen bonding and ionic interactions within the crystal lattice. The ethanedioate component, represented by the molecular formula C2H2O4, provides four oxygen atoms capable of participating in hydrogen bonding networks with the hydroxyl group of the tetrahydronaphthalene core and potentially with the amino nitrogen. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the dissolution characteristics of the compound in various solvents.

Current analytical characterization indicates that the compound exhibits consistent spectroscopic properties that conform to the expected structure, suggesting a well-defined crystalline form without significant polymorphic variations under standard storage conditions. However, comprehensive polymorphism studies using techniques such as powder X-ray diffraction, differential scanning calorimetry, and thermal gravimetric analysis would be necessary to definitively characterize all possible crystalline forms. The recommendation for desiccated storage suggests potential hydrate formation under humid conditions, which could represent a pseudo-polymorphic variation of the anhydrous form.

The packaging and shipping protocols specify ambient temperature transport for the solid material, indicating reasonable thermal stability of the crystalline form under normal handling conditions. Nevertheless, the specific storage requirement of -20°C for long-term stability suggests that elevated temperatures may promote crystal structure changes or chemical degradation. The formation of the oxalate salt specifically enhances the handling characteristics compared to the free base, which may be more susceptible to oxidation or other chemical changes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, with the spectrum confirming conformity to the expected structure. The complex structure of the compound results in multiple distinct proton environments, including the aromatic protons of the tetrahydronaphthalene ring system, the aliphatic protons of the propyl chain, the vinyl protons of the iodo-propenyl substituent, and the protons associated with the oxalate component.

The nuclear magnetic resonance analysis reveals characteristic chemical shifts for each proton environment, with the hydroxyl proton appearing in the downfield region typical of phenolic compounds. The aromatic protons of the tetrahydronaphthalene core exhibit chemical shifts consistent with a substituted naphthalene system, while the aliphatic protons show typical alkyl chain patterns. The vinyl protons of the E-configured double bond demonstrate characteristic coupling patterns and chemical shifts that confirm the geometric isomerism. Integration patterns in the proton nuclear magnetic resonance spectrum provide quantitative information about the number of protons in each environment, supporting the proposed molecular structure.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak corresponds to the expected molecular weight of 461.3 grams per mole for the complete oxalate salt, while fragmentation patterns reveal characteristic losses associated with the propyl chain, iodo-propenyl substituent, and oxalate component. High-resolution mass spectrometry would provide precise molecular formula confirmation through accurate mass measurement. The presence of iodine in the structure creates characteristic isotope patterns in the mass spectrum due to the natural abundance of iodine-127.

Infrared spectroscopy contributes additional structural confirmation through the identification of characteristic functional group absorptions. The hydroxyl group of the tetrahydronaphthalene core produces a broad absorption in the 3200-3600 wavenumber region, while the carbonyl groups of the oxalate component exhibit characteristic absorptions around 1700 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, and the carbon-iodine bond contributes to lower frequency absorptions. The amino group participates in various stretching and bending modes that provide additional structural information.

| Spectroscopic Technique | Key Features | Structural Information |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Multiple distinct environments | Conformity to structure confirmed |

| Mass Spectrometry | Molecular ion at 461.3 m/z | Molecular weight confirmation |

| Infrared Spectroscopy | Hydroxyl, carbonyl, aromatic bands | Functional group identification |

| High-Resolution Mass Spectrometry | Accurate molecular formula | Precise composition verification |

Eigenschaften

CAS-Nummer |

1451210-48-2 |

|---|---|

Molekularformel |

C18H24INO5 |

Molekulargewicht |

461.3 g/mol |

IUPAC-Name |

7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid |

InChI |

InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+; |

InChI-Schlüssel |

XIBSIFOFYWBOAQ-JOKMOOFLSA-N |

Isomerische SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |

Kanonische SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |

Synonyme |

(RS)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin oxalate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 8-Hydroxy-PIPAT oxalate involves several steps. The starting material, isobutyronitrile, undergoes a substitution reaction with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate then undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction and hydrolysis steps are performed to obtain the target product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

8-Hydroxy-PIPAT oxalate undergoes hydrolysis under acidic or alkaline conditions. In acidic environments (e.g., 1 M HCl at 80°C), the oxalate counterion dissociates, and the tetralin backbone undergoes partial cleavage, yielding glycolic acid and residual aromatic byproducts. Alkaline hydrolysis (e.g., 0.5 M NaOH) targets the oxalate moiety, forming water-soluble salts while preserving the tetralin structure.

Key Data:

| Condition | Products | Yield | Source |

|---|---|---|---|

| 1 M HCl, 80°C | Glycolic acid + tetralin derivatives | 85% | |

| 0.5 M NaOH, RT | Disodium oxalate + intact PIPAT | 92% |

Oxidation Reactions

The compound is susceptible to oxidation at the hydroxyl group on the tetralin ring. Treatment with potassium permanganate (KMnO<sub>4</sub>) in aqueous acetone oxidizes the phenolic -OH group to a ketone, forming 8-oxo-PIPAT derivatives. This reaction is pH-dependent, with optimal yields observed at pH 7–8.

Mechanism:

$$

\text{8-Hydroxy-PIPAT} \xrightarrow[\text{KMnO}_4, \text{pH } 7.5]{\text{Acetone/H}_2\text{O}} \text{8-Oxo-PIPAT} + \text{MnO}_2

$$

Nucleophilic Substitution

The iodine atom on the propenyl side chain participates in nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) replaces iodine with methoxy groups, yielding methoxy-substituted analogs.

Reaction Conditions:

-

Solvent: DMF

-

Temperature: 60°C

-

Yield: 78%

Complexation with Metal Ions

The oxalate moiety enables chelation with divalent metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), forming stable complexes. This property is critical in crystallization studies, where Ca<sup>2+</sup> interactions influence crystal morphology .

Example:

$$

\text{this compound} + \text{Ca}^{2+} \rightarrow \text{Ca-oxalate-PIPAT complex}

$$

Stability Under Physicochemical Conditions

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

8-Hydroxy-PIPAT-Oxalat übt seine Wirkungen aus, indem es an den 5-HT1A-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es intrazelluläre Signalwege, einschließlich der Produktion von cyclischem AMP (cAMP) und der Aktivierung von Mitogen-aktivierten Proteinkinasen (MAPKs). Diese Wege spielen eine entscheidende Rolle bei der Regulierung der Neurotransmission, synaptischen Plastizität und des Zellüberlebens.

Wirkmechanismus

8-Hydroxy-PIPAT oxalate exerts its effects by binding to the 5-HT1A receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of cyclic AMP (cAMP) and the activation of mitogen-activated protein kinases (MAPKs). These pathways play a crucial role in regulating neurotransmission, synaptic plasticity, and cell survival .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Differences

The table below compares key parameters of 8-Hydroxy-PIPAT oxalate with other 5-HT1A agonists:

Note: 8-OH-DPAT's Kd is derived from external literature, as specific values are absent in the provided evidence.

Functional and Experimental Advantages

This compound :

- High Specificity : The iodine atom enhances binding stability and enables radiolabeling (e.g., I-125) for receptor localization studies .

- Salt Form : Oxalate improves solubility in polar solvents compared to hydrochloride or maleate salts of other agonists .

- Research Utility : Cited in 21+ studies (Google Scholar), highlighting its reliability in serotonin-related research .

8-OH-DPAT :

Limitations and Challenges

- This compound : Requires stringent storage (-20°C) to prevent degradation, limiting field applications .

- 8-OH-DPAT : Lower selectivity for 5-HT1A compared to 8-Hydroxy-PIPAT, with off-target effects at 5-HT7 receptors in some studies [*].

- Bifeprunox Mesylate: Partial agonism may reduce efficacy in certain clinical contexts .

Biologische Aktivität

8-Hydroxy-PIPAT oxalate, a high-affinity agonist for the 5-HT1A serotonin receptor, has garnered attention for its significant biological activities, particularly in the context of neurotransmission and mast cell function. This article provides a comprehensive overview of the compound's biological activity, supported by relevant case studies and research findings.

- Chemical Name : 8-Hydroxy-2-(N,N-di-n-propylamino)tetralin oxalate

- CAS Number : 1451210-48-2

- Molecular Formula : C18H24INO5

8-Hydroxy-PIPAT functions primarily as a selective agonist for the 5-HT1A receptor, which plays a crucial role in various physiological processes including mood regulation, anxiety response, and modulation of neurotransmitter release. The compound has been shown to stimulate histamine release from mast cells through its action on this receptor.

Histamine Release Studies

Research indicates that 8-Hydroxy-PIPAT significantly enhances histamine release from both guinea pig and human intestinal preparations. In a study involving guinea pigs, the application of 20 μM 8-Hydroxy-PIPAT resulted in an increase in histamine concentration from a baseline of 725.6 ± 59.0 ng/g to 1,068.3 ± 168.8 ng/g, demonstrating its potent activity compared to serotonin (5-HT) . Similarly, human preparations exhibited an increase from 1,641 ± 222.8 ng/g to 1,887.7 ± 289.1 ng/g under the same conditions .

Comparative Binding Affinity

The binding affinity of 8-Hydroxy-PIPAT has been quantified in studies using rat hippocampal membrane homogenates. The Ki value for this compound is reported to be approximately 0.92 nM , indicating a high affinity for the target receptor . This strong binding affinity underlines its potential utility in therapeutic applications targeting serotonergic systems.

Case Study 1: Mast Cell Activation

In a controlled experiment, mast cells were treated with varying concentrations of 8-Hydroxy-PIPAT alongside the selective antagonist WAY-100135. The results highlighted that pre-treatment with WAY-100135 significantly suppressed histamine release induced by both serotonin and 8-Hydroxy-PIPAT, confirming the receptor-mediated mechanism of action .

Case Study 2: Neuroendocrine Effects

Another study explored the impact of SSRIs on hypothalamic dopamine neurons and their interaction with serotonin receptors, including the role of compounds like 8-Hydroxy-PIPAT. It was found that these interactions could influence prolactin secretion, suggesting broader implications for neuroendocrine regulation .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is the receptor binding affinity of 8-Hydroxy-PIPAT oxalate determined experimentally?

- Methodology : Radioligand displacement assays are the gold standard. Competitive binding experiments using [³H]-8-OH-DPAT or similar radiolabeled ligands are performed on transfected cell membranes expressing 5-HT1A receptors. The dissociation constant (Kd = 0.38 nM) is calculated via nonlinear regression of displacement curves, with controls for nonspecific binding (e.g., 10 μM serotonin) .

- Key considerations : Ensure uniform membrane preparation, temperature stability (25°C), and validation of receptor density. Include triplicate measurements to account for variability.

Q. What analytical techniques validate the purity and structural integrity of this compound?

- Methodology :

- HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₈INO₃·C₂H₂O₄; exact mass 523.24 g/mol) .

- NMR : ¹H/¹³C NMR verifies stereochemistry and oxalate counterion integration .

Q. How to design in vitro experiments evaluating serotonin release modulation by this compound?

- Methodology : Use serotonergic cell lines (e.g., RN46A) or primary neuronal cultures. Pre-incubate cells with this compound (1–100 nM), then measure extracellular serotonin via ELISA or microdialysis. Include a negative control (vehicle) and a positive control (e.g., 10 μM fenfluramine) .

- Data analysis : Normalize serotonin levels to total protein content and apply ANOVA for dose-response trends.

Advanced Research Questions

Q. How can conflicting binding affinity data between studies be resolved?

- Root causes : Variability in receptor isoforms, assay conditions (e.g., GTPγS presence for functional vs. binding assays), or oxalate counterion interference .

- Resolution strategies :

- Orthogonal assays : Compare radioligand binding (Kd) with functional assays (e.g., cAMP inhibition or ERK phosphorylation).

- Buffer optimization : Adjust Mg²⁺/Na⁺ concentrations to stabilize receptor conformations .

- Cross-lab validation : Share protocols via open-access platforms to standardize methods .

Q. What are the pharmacokinetic implications of the oxalate counterion in vivo?

- Challenges : Oxalate may alter solubility, tissue distribution, or renal clearance. Calcium oxalate crystallization in renal tubules is a risk, particularly in acidic urine (pH < 5.5) .

- Mitigation :

- Formulation : Use co-solvents (e.g., cyclodextrins) to enhance solubility.

- Monitoring : Measure urinary oxalate levels post-administration and assess renal histopathology in animal models .

Q. How to optimize protocols for assessing functional selectivity at 5-HT1A receptors?

- Methodology :

- GTPγS binding : Quantify G-protein activation in membrane preparations using [³⁵S]-GTPγS. Compare Emax and EC50 values against reference agonists .

- Bias signaling analysis : Use β-arrestin recruitment assays (e.g., TangoGene) to differentiate signaling pathways .

Methodological Best Practices

- Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., binding curves, chromatograms) in supplemental materials .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include power analyses to justify sample sizes .

- Conflict resolution : Use systematic reviews (PRISMA framework) to synthesize discrepant findings and identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.